molecular formula C6H3IN2O4 B1296902 1-Iodo-3,5-dinitrobenzene CAS No. 6276-04-6

1-Iodo-3,5-dinitrobenzene

Cat. No. B1296902
CAS RN: 6276-04-6
M. Wt: 294 g/mol
InChI Key: AISNAASNOWRWIR-UHFFFAOYSA-N
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Patent
US05525742

Procedure details

Chart A, Step A-1. To a stirred solution of 3,5-dinitroiodobenzene (6.65 g, 22.6 mmol, starting material in CHART A) in ethanol (94 mL) is added stannous chloride (51.0 g, 226 mmol). The reaction mixture is heated at 70° C. for 1 hour. The reaction mixture is cooled and poured onto ice (300 cc) and the pH is adjusted to 8 with 10% aqueous sodium hydroxide. A thick white precipitate forms and the reaction mixture is filtered through a pad of celite. The filter cake is first washed with ethyl acetate and then stirred with ethyl acetate (300 mL) for 30 min. The celitc mixture is filtered again and filtrates are combined. The phases of the filtrates are separated and the aqueous phase is extracted with ethyl acetate (3×400 mL). The combined organics are dried (Na2SO4), filtered and concentrated. The organic residue is purified by flash chromatography using 50% ethyl acetate in hexane to afford 4.53 g of 5-iodo-1,3-phenylenediamine. (A-1, X is I) Mp=125°-127° C. (dec). IR (mull) 3429, 3312, 3206, 2954, 2925, 2868, 2854, 1632, 1607, 1569, 1472, 1462, 1459, 1198, 984, 810, 675 cm-1 ; 1H NMR (CDCl3)δ6.48 (d, 2 H, J=2 Hz), 5.98 (t, 1 H, J=2 Hz), 3.78 (s, 4 H); 13C NMR (CDCl3) δ148.1, 114.6, 101.0, 94.9; Mass Spec (70eV, EI) m/z 234 (parent), 206, 117, 107 (base), 80, 66, 53, 42; Exact Mass calculated for C6H7IN2 : 233.9656. Found: 233.9652. Analysis Calculated for C6H7IN2 : C, 30.79; H, 3.02; N, 11.97; I, 54.22; Found: C, 30.93; H, 2.97; N, 11.71; I, 54.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([I:13])[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)([O-])=O.[OH-].[Na+]>C(O)C>[I:13][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[C:8]([NH2:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])I
Step Two
Name
stannous chloride
Quantity
51 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
94 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred with ethyl acetate (300 mL) for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice (300 cc)
FILTRATION
Type
FILTRATION
Details
A thick white precipitate forms and the reaction mixture is filtered through a pad of celite
WASH
Type
WASH
Details
The filter cake is first washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The celitc mixture is filtered again
CUSTOM
Type
CUSTOM
Details
The phases of the filtrates are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The organic residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C=C(C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.